2-(3-Aminopropyl)phenol

Vue d'ensemble

Description

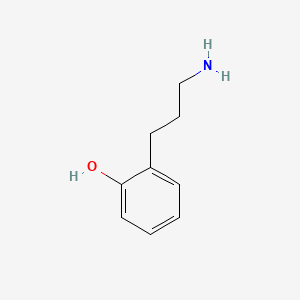

2-(3-Aminopropyl)phenol is an organic compound with the molecular formula C9H13NO It consists of a phenol group substituted with a 3-aminopropyl chain

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Aminopropyl)phenol typically involves a multi-step reaction process. One common method starts with meta-methoxy bromobenzene, which undergoes a series of reactions with propylene oxide, methane sulfonic acid, ammonia methanol, and hydrobromic acid. This four-step reaction yields the target compound with a comprehensive yield of over 63% .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure higher yields and cost-effectiveness. The use of safer and more environmentally friendly reagents is emphasized to reduce production costs and improve safety. The industrial method involves similar steps but with modifications to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: 2-(3-Aminopropyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: Reduction reactions can convert quinones back to hydroquinones.

Substitution: The aromatic ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, nitric acid, and sulfuric acid.

Major Products:

Oxidation: Quinones

Reduction: Hydroquinones

Substitution: Halogenated, nitrated, or sulfonated phenols.

Applications De Recherche Scientifique

Chemistry

2-(3-Aminopropyl)phenol serves as an important intermediate in the synthesis of various organic compounds. It is utilized in the preparation of polymer resins and other materials due to its reactivity and functional groups.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a precursor for synthesizing complex organic molecules. |

| Polymer Production | Acts as a building block for creating polymeric materials with specific properties. |

Medicine

The compound has been extensively studied for its pharmacological properties:

- Blood Pressure Modulation : It is known for its ability to raise blood pressure and is particularly effective in treating orthostatic hypotension. Research indicates that it enhances norepinephrine release, leading to vasoconstriction and increased cardiac output .

- Neuroprotective Effects : In studies involving neuroblastoma cell lines, derivatives of this compound have shown protective effects against oxidative stress, indicating potential applications in neurodegenerative diseases like Alzheimer's .

| Medical Application | Effect |

|---|---|

| Orthostatic Hypotension Treatment | Raises blood pressure effectively with minimal cardiovascular side effects. |

| Neuroprotection | Protects neuronal cells from oxidative damage. |

Research has highlighted the biological activities of this compound:

- Antioxidant Properties : The compound exhibits significant antioxidant activity, which can be beneficial in preventing cellular damage caused by free radicals .

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infection control .

Case Studies

-

Blood Pressure Study :

A clinical study demonstrated that administration of this compound significantly improved symptoms in patients with orthostatic hypotension. The compound was found to raise blood pressure both at rest and during postural changes . -

Neuroprotective Research :

In vitro experiments showed that derivatives of this compound increased cell viability in SH-SY5Y neuroblastoma cells subjected to oxidative stress, suggesting its potential as a therapeutic agent for neurodegenerative disorders .

Industrial Applications

The compound is also utilized in various industrial applications:

- Polymer Manufacturing : It is used as a monomer in the production of specialty polymers that require specific functional groups for enhanced properties.

- Chemical Intermediates : Serves as a key intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 2-(3-Aminopropyl)phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and electron donation, while the aminopropyl chain can interact with biological receptors. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways .

Comparaison Avec Des Composés Similaires

Phenol: The simplest phenolic compound, used as a disinfectant and precursor to other chemicals.

4-(2-Aminopropyl)phenol: Similar structure but with the amino group in the para position, used in different applications.

Benzofuran derivatives: Compounds with a fused benzene and furan ring, showing diverse biological activities

Uniqueness: 2-(3-Aminopropyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a phenol group and an aminopropyl chain makes it versatile for various applications, distinguishing it from other phenolic and aminopropyl compounds .

Activité Biologique

2-(3-Aminopropyl)phenol, also known as CAS 90765-59-6, is a phenolic compound that has garnered attention in recent years for its diverse biological activities. This compound exhibits potential therapeutic properties, including antimicrobial, antioxidant, and neuroprotective effects. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound features a phenolic ring substituted with an amine group, which contributes to its biological activity. The presence of the amino group enhances its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated that metal(II) complexes of this compound showed notable antimicrobial activity against various bacterial strains. The effectiveness of the ligands and their complexes suggests potential applications in developing antimicrobial agents .

2. Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. For instance, studies have shown that derivatives of this compound possess strong free radical scavenging abilities. In particular, compounds synthesized from this compound demonstrated high antioxidant activity in the Ferric Reducing Antioxidant Power (FRAP) assay, with some derivatives achieving Trolox equivalent values significantly higher than standard antioxidants .

3. Neuroprotective Effects

Neuroprotective properties have been observed in this compound and its derivatives. One study reported that certain derivatives protected neuroblastoma SH-SY5Y cells from oxidative stress induced by hydrogen peroxide. These compounds improved cell viability significantly, indicating their potential as therapeutic agents for neurodegenerative diseases .

Data Table: Biological Activities of this compound Derivatives

Case Study 1: Synthesis and Evaluation of Derivatives

A significant study focused on synthesizing novel derivatives from this compound to explore their biological activities. The derivatives were tested for their ability to inhibit acetylcholinesterase (AChE), a target for Alzheimer's disease treatment. The results indicated that several synthesized compounds displayed promising AChE inhibitory activity, suggesting potential for developing multi-targeted ligands against neurodegenerative disorders .

Case Study 2: Antioxidant Properties in Food Matrix

Another research effort examined the bioavailability and antioxidant properties of phenolic compounds derived from food sources containing this compound-like structures. The study highlighted the importance of food matrix interactions on the bioactivity of these compounds, emphasizing how structural modifications could enhance their health benefits .

Propriétés

IUPAC Name |

2-(3-aminopropyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c10-7-3-5-8-4-1-2-6-9(8)11/h1-2,4,6,11H,3,5,7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGDENNPWXKGPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00399209 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90765-59-6 | |

| Record name | 2-(3-aminopropyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00399209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.